2-(Methoxymethyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(Methoxymethyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MMBX and has a molecular formula of C9H10N2O2.
Scientific Research Applications
MMBX has been extensively studied for its potential applications in various fields. In the field of organic electronics, MMBX has been used as a building block for the synthesis of organic semiconductors. MMBX has also been studied for its potential use in the development of fluorescent sensors for the detection of metal ions. Additionally, MMBX has been studied for its potential use in the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of MMBX is not well understood. However, studies have suggested that MMBX may act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of DHODH can lead to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that MMBX has anti-proliferative effects on cancer cells. MMBX has also been shown to induce apoptosis in cancer cells. In addition, MMBX has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using MMBX in lab experiments is its ease of synthesis. MMBX is also relatively stable and can be stored for long periods of time. However, one limitation of using MMBX in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for MMBX research. One direction is the development of MMBX-based fluorescent sensors for the detection of metal ions. Another direction is the development of MMBX-based anti-cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of MMBX and its potential applications in other fields such as organic electronics and materials science.
Conclusion
In conclusion, MMBX is a chemical compound that has potential applications in various fields such as organic electronics, materials science, and medicine. The synthesis method of MMBX involves a multistep process, and its mechanism of action is not well understood. MMBX has been shown to have anti-proliferative effects on cancer cells and can inhibit the growth of bacteria and fungi. While MMBX has advantages such as ease of synthesis, it also has limitations such as low solubility in water. Further research is needed to fully understand the potential applications of MMBX.
properties
IUPAC Name |
2-(methoxymethyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPCXOZANCWUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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